2-Bromo-3-(4-chlorophenyl)propanamide
Overview
Description
“2-Bromo-3-(4-chlorophenyl)propanamide” is a chemical compound with the CAS Number: 1461708-31-5 . It has a molecular weight of 262.53 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrClNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Organic Synthesis
2-Bromo-3-(4-chlorophenyl)propanamide: is a valuable intermediate in organic synthesis. Its bromine and amide functional groups make it a versatile building block for constructing more complex molecules. It can undergo various reactions, including nucleophilic substitution, to introduce different substituents in place of the bromine atom .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize potential pharmacologically active molecules. Its structure is conducive to modifications that can lead to the discovery of new drugs with applications in treating diseases .
Material Science
The compound’s molecular structure allows for its incorporation into polymers, which can be used to create novel materials with specific mechanical and chemical properties for use in industries such as aerospace, automotive, and electronics .
Analytical Chemistry
2-Bromo-3-(4-chlorophenyl)propanamide: can serve as a standard or reference compound in chromatographic analysis, helping to identify and quantify similar compounds in complex mixtures through techniques like HPLC and LC-MS .
Chemical Education
Due to its reactivity and structural features, this compound is ideal for educational purposes, demonstrating various chemical reactions and synthesis techniques to students in laboratory courses .
Agricultural Chemistry
The bromine and amide functionalities of 2-Bromo-3-(4-chlorophenyl)propanamide may be explored for the development of new agrochemicals, such as pesticides or herbicides, contributing to more efficient crop protection strategies .
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-(4-chlorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLLHDWVJVSNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-chlorophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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